Cas no 866811-96-3 (3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline)

3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline 化学的及び物理的性質
名前と識別子
-
- 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline
- CCG-138012
- 6-chloro-3-(phenylsulfonyl)-4-piperidin-1-ylquinoline
- 6-CHLORO-3-(PHENYLSULFONYL)-4-PIPERIDINOQUINOLINE
- F1605-0271
- AKOS001865461
- 866811-96-3
- 3-(benzenesulfonyl)-6-chloro-4-piperidin-1-ylquinoline
-
- インチ: 1S/C20H19ClN2O2S/c21-15-9-10-18-17(13-15)20(23-11-5-2-6-12-23)19(14-22-18)26(24,25)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2
- InChIKey: HIUXMDXJXVGHAM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2C(C=1)=C(C(=CN=2)S(C1C=CC=CC=1)(=O)=O)N1CCCCC1
計算された属性
- せいみつぶんしりょう: 386.0855767g/mol
- どういたいしつりょう: 386.0855767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1605-0271-10μmol |
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline |
866811-96-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1605-0271-2mg |
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline |
866811-96-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1605-0271-2μmol |
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline |
866811-96-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1605-0271-20mg |
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline |
866811-96-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1605-0271-20μmol |
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline |
866811-96-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1605-0271-50mg |
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline |
866811-96-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1605-0271-5mg |
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline |
866811-96-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1605-0271-5μmol |
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline |
866811-96-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1605-0271-40mg |
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline |
866811-96-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1605-0271-25mg |
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline |
866811-96-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline 関連文献
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinolineに関する追加情報
Introduction to 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline (CAS No. 866811-96-3)
3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline, identified by its CAS number 866811-96-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline scaffold, a heterocyclic aromatic structure known for its broad spectrum of biological activities. The presence of a benzenesulfonyl group at the 3-position and a chloro substituent at the 6-position, coupled with a piperidin-1-yl amine moiety at the 4-position, endows this molecule with unique chemical and pharmacological properties that make it a promising candidate for further investigation.
The quinoline core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of the benzenesulfonyl group not only enhances the molecular complexity but also influences its interactions with biological targets. This functionalization has been shown to modulate binding affinities and selectivity, making it an attractive modification for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications in quinoline derivatives affect their biological activity. Studies have demonstrated that the chloro substituent at the 6-position can serve as a key pharmacophore, influencing both metabolic stability and binding interactions with enzymes or receptors. The piperidin-1-yl group, on the other hand, is known to enhance solubility and bioavailability, which are critical factors in drug development.
In the context of current research, 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline has been explored for its potential in addressing unmet medical needs. For instance, quinoline derivatives have been investigated for their role in inhibiting kinases and other enzymes involved in cancer progression. The specific arrangement of substituents in this compound may confer selective inhibition of target enzymes while minimizing off-target effects.
Moreover, the benzenesulfonyl group has been associated with enhanced binding to protein targets due to its ability to form multiple hydrogen bonds. This feature is particularly relevant in designing molecules that require high affinity and specificity for their intended biological function. The combination of these structural elements suggests that 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline could be a versatile lead compound for further optimization.
One of the most compelling aspects of this compound is its potential application in addressing drug-resistant pathogens. The quinoline scaffold has a long history of use in antimicrobial therapies, but resistance has emerged over time. Novel derivatives like 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline may offer a solution by targeting new mechanisms or pathways that are less susceptible to existing resistance strategies.
From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic transformations that highlight the expertise required to manipulate complex molecular architectures. The synthesis typically begins with the functionalization of a quinoline precursor, followed by introducing the benzenesulfonyl, chloro, and piperidin-1-yl groups through carefully controlled reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for moving from laboratory-scale research to clinical development.
The pharmacokinetic properties of 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline are also under investigation. Data from preclinical studies suggest that this compound exhibits favorable solubility profiles and moderate metabolic stability, which are crucial for achieving therapeutic efficacy while minimizing side effects. Additionally, its bioavailability appears promising when tested in animal models, indicating potential for further development into an oral therapeutic agent.
In conclusion, 3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline (CAS No. 866811-96-3) represents an exciting opportunity for medicinal chemists and biologists alike. Its unique structural features and demonstrated biological potential make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and optimize synthetic routes, this compound could play a pivotal role in addressing some of today's most pressing medical challenges.
866811-96-3 (3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline) 関連製品
- 2229436-61-5(2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one)
- 1226429-11-3(N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide)
- 2034503-91-6(N-{1-(1,3-benzothiazol-2-yl)piperidin-4-ylmethyl}pyridine-3-sulfonamide)
- 339538-65-7(3-Pyridinecarboxylicacid, 2-[4-(trifluoromethyl)phenyl]-)
- 2198585-33-8(methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride)
- 1353973-00-8(N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)
- 19576-08-0(7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione)
- 1086599-55-4(1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one)
- 1803585-23-0(2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride)
- 1366261-49-5(5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)




